molecular formula C16H21NO4 B13921636 methyl (1-tert-butoxycarbonyl-2,3-dihydro-1H-indol-3-yl)acetate

methyl (1-tert-butoxycarbonyl-2,3-dihydro-1H-indol-3-yl)acetate

Cat. No.: B13921636
M. Wt: 291.34 g/mol
InChI Key: HKUYYXQNVWBILZ-UHFFFAOYSA-N
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Description

Methyl (1-tert-butoxycarbonyl-2,3-dihydro-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-tert-butoxycarbonyl-2,3-dihydro-1H-indol-3-yl)acetate typically involves the reaction of indole derivatives with tert-butoxycarbonyl (Boc) protecting groups and methyl acetate. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions in methanol . The resulting tricyclic indole is then subjected to further reactions to introduce the Boc and methyl acetate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-tert-butoxycarbonyl-2,3-dihydro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (1-tert-butoxycarbonyl-2,3-dihydro-1H-indol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (1-tert-butoxycarbonyl-2,3-dihydro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1-tert-butoxycarbonyl-2,3-dihydro-1H-indol-3-yl)acetate is unique due to its specific structural features and the presence of both Boc and methyl acetate groups

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-10-11(9-14(18)20-4)12-7-5-6-8-13(12)17/h5-8,11H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUYYXQNVWBILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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